Cas no 1807019-53-9 (2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde)
2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde
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- Inchi: 1S/C8H3F5INO/c9-7(10)6-5(8(11,12)13)4(14)1-3(2-16)15-6/h1-2,7H
- InChI Key: ACQWKPWYECXLPY-UHFFFAOYSA-N
- SMILES: IC1C=C(C=O)N=C(C(F)F)C=1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 259
- XLogP3: 2.8
- Topological Polar Surface Area: 30
2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029019824-250mg |
2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde |
1807019-53-9 | 95% | 250mg |
$940.80 | 2022-03-31 | |
| Alichem | A029019824-500mg |
2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde |
1807019-53-9 | 95% | 500mg |
$1,819.80 | 2022-03-31 | |
| Alichem | A029019824-1g |
2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde |
1807019-53-9 | 95% | 1g |
$3,155.55 | 2022-03-31 |
2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde
Introduction to 2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1807019-53-9)
2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde, with the CAS number 1807019-53-9, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by its unique structural features that include multiple fluorinated and iodinated substituents. The presence of these fluorine and iodine atoms imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of biologically active molecules.
The structural motif of 2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde consists of a pyridine core substituted with a difluoromethyl group at the 2-position, an iodo group at the 4-position, and a trifluoromethyl group at the 3-position. The aldehyde functionality at the 6-position further enhances its utility as a synthetic building block. This arrangement of substituents makes the compound particularly interesting for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in fluorinated pyridines due to their ability to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity. The difluoromethyl group, in particular, is known to improve binding interactions by increasing hydrophobicity and reducing metabolic susceptibility. Similarly, the trifluoromethyl group is widely employed to enhance metabolic stability and binding affinity at biological targets. The iodo substituent provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are commonly used in drug discovery to construct complex molecular architectures.
One of the most compelling aspects of 2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde is its potential application in the synthesis of small-molecule inhibitors targeting various disease-related pathways. For instance, recent studies have highlighted the importance of pyridine-based scaffolds in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of fluorinated and iodinated groups in this compound allows for fine-tuning of its pharmacological profile, enabling researchers to optimize potency and selectivity.
Recent advancements in computational chemistry have also facilitated the rational design of molecules like 2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde. By leveraging molecular modeling techniques, researchers can predict how different substituents will influence the compound's interactions with biological targets. This approach has led to the identification of novel lead compounds with improved pharmacokinetic properties. For example, virtual screening combined with experimental validation has been used to discover potent inhibitors of tyrosine kinases, which play a crucial role in cancer signaling pathways.
The aldehyde functionality at the 6-position of 2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde serves as a versatile handle for further chemical transformations. It can be readily converted into other functional groups such as amides, esters, or thioesters through condensation reactions with appropriate reagents. These derivatives can then be explored for their biological activity against various targets. Additionally, the aldehyde group can participate in nucleophilic addition reactions, allowing for the construction of more complex molecules via retrosynthetic analysis.
The synthesis of 2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps typically include halogenation reactions to introduce the iodine and fluorine substituents, followed by functional group interconversions to position the aldehyde group correctly. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing both reaction times and waste generation.
In conclusion,2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1807019-53-9) represents a significant tool in modern drug discovery. Its unique structural features make it an attractive intermediate for synthesizing biologically active molecules with enhanced pharmacological properties. As research continues to uncover new applications for fluorinated and iodinated pyridines,this compound is poised to play an increasingly important role in developing next-generation therapeutics.
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